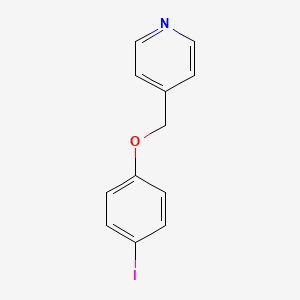

4-(4-Iodophenoxymethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-iodophenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVYRYPHZHGTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Iodophenoxymethyl Pyridine and Analogues

Strategies for Ether Linkage Formation

The crucial ether bond in 4-(4-iodophenoxymethyl)pyridine can be forged through several established methods, most notably nucleophilic aromatic substitution and the Williamson ether synthesis.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, this typically involves the reaction of a halopyridine with a phenoxide. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired aryl ether. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity not always following a simple trend and can be dependent on the specific nucleophile and reaction conditions. sci-hub.se

Microwave irradiation has been shown to dramatically decrease reaction times for the SNAr of halopyridines with various nucleophiles, including phenoxides. sci-hub.se For instance, the reaction of 4-iodopyridine (B57791) with sodium phenoxide can be efficiently carried out to produce the corresponding phenoxypyridine.

A study on the microwave-assisted synthesis of substituted pyridines demonstrated the feasibility of reacting halopyridines with various nucleophiles, providing a basis for the synthesis of 4-phenoxypyridine (B1584201) derivatives. The following table summarizes the results for the reaction of 4-iodopyridine with different nucleophiles, showcasing the versatility of this approach.

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PhSNa | HMPA | 105 | 1 | 99 |

| 2 | MeSNa | HMPA | 102 | 1.5 | 98 |

| 3 | PhCH2OH | NMP | 180 | 10 | 75 |

| 4 | PhONa | DMSO | 160 | 15 | 80 |

| 5 | PhCH2CN | DMSO | 150 | 20 | 28 |

Data sourced from a study on microwave-assisted synthesis of substituted pyridines. sci-hub.se

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. mdpi.com In the synthesis of this compound, this would typically involve the reaction of 4-iodophenoxide with 4-(halomethyl)pyridine. Alternatively, the reaction can be performed by reacting the sodium salt of 4-pyridylmethanol with 1,4-diiodobenzene, though the former approach is generally preferred due to the higher reactivity of alkyl halides over aryl halides in SN2 reactions.

The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take anywhere from 1 to 8 hours to complete. mdpi.com The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) being commonly used to enhance the reaction rate. mdpi.com The yield of the Williamson ether synthesis can vary, generally falling within the range of 50-95% in a laboratory setting. mdpi.com

For the synthesis of asymmetrical ethers, such as those derived from a phenol (B47542) and a haloacetic acid, the Williamson ether synthesis proves to be a highly effective method. miracosta.edu A typical procedure involves the conversion of the phenol to its corresponding phenoxide using a base like potassium hydroxide, followed by reaction with the alkyl halide. miracosta.edu

Pyridine Ring Functionalization Strategies

The introduction of substituents onto the pyridine ring can be achieved through various strategies, including electrophilic and nucleophilic aromatic substitution, as well as transition metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) on pyridine is generally a challenging transformation. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. Furthermore, the nitrogen atom is basic and can be protonated or coordinate to Lewis acids under typical EAS reaction conditions, further deactivating the ring.

As previously discussed, nucleophilic aromatic substitution is a more favorable process for pyridine derivatives. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, with the 2- and 4-positions being particularly activated due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. libretexts.org The presence of a good leaving group, such as a halide, at these positions facilitates the substitution reaction.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridine.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. This reaction is highly versatile for creating carbon-carbon bonds and can be applied to functionalize halopyridines. For instance, a 4-halophenoxymethylpyridine could potentially undergo Suzuki-Miyaura coupling to introduce various substituents onto the phenyl ring, or a 4-phenoxypyridine boronic acid could be coupled with an aryl iodide. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com Studies on the Suzuki-Miyaura reaction of substituted pyridines have provided insights into the regioselectivity of the coupling. nih.gov

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for the synthesis of alkynylpyridines. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated good to excellent yields under optimized conditions. The following table illustrates the scope of this reaction with different terminal alkynes.

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-tolyl)ethynyl)pyridine | 94 |

| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |

| 4 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 95 |

| 5 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85 |

Data sourced from a study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines. scirp.org

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction can be used to introduce alkenyl groups onto the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a base such as triethylamine, and a phosphine (B1218219) ligand. wikipedia.org An intramolecular version of the Heck reaction has been used to synthesize a pyridine compound from an oxime and a diene, showcasing its utility in constructing the pyridine scaffold itself. wikipedia.org

Radical Functionalization of Pyridine Rings

The functionalization of pyridine rings through radical-based methods offers a powerful tool for creating carbon-carbon bonds at positions that are often challenging to access through traditional ionic pathways. The Minisci reaction, a classic example of homolytic aromatic substitution, is particularly relevant for the alkylation of electron-deficient N-heterocycles like pyridine. mdpi.com This reaction involves the addition of a nucleophilic radical to a protonated pyridine ring. mdpi.comnumberanalytics.com The conditions for a Minisci reaction are typically acidic to ensure the pyridine nitrogen is protonated, thereby activating the ring towards radical attack. mdpi.com

Modern variations of the Minisci reaction have expanded its scope and applicability, employing a wider range of radical precursors under milder conditions. numberanalytics.com These advancements include methods based on photoredox catalysis and electrochemistry, which can generate radicals from sources other than the traditionally used carboxylic acids. numberanalytics.com For the synthesis of analogues of this compound, radical functionalization could be envisioned at various positions of the pyridine ring, although direct C-H functionalization at the 4-position of an unsubstituted pyridine can be challenging due to competing reactivity at the 2- and 6-positions. However, strategies exist to achieve C4-selectivity. acsgcipr.org One approach involves the use of pyridinium (B92312) salts, which upon single-electron reduction, form pyridinyl radicals that can couple with other radical species with high regioselectivity for the 4-position. acsgcipr.org

Introduction of the Iodophenoxy Moiety

The introduction of the 4-iodophenoxy group is a critical step in the synthesis of the target compound. This can be achieved through two primary strategies: direct iodination of a pre-formed phenoxymethylpyridine or by coupling a pyridine-containing electrophile with a pre-iodinated phenol derivative.

Direct Iodination of Phenoxy Precursors

The direct iodination of a phenoxy precursor, such as 4-phenoxymethylpyridine, relies on electrophilic aromatic substitution. The feasibility of this approach depends on the activating nature of the phenoxymethyl (B101242) ether group on the attached phenyl ring. Phenols and phenol ethers are generally activated towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. manac-inc.co.jp

Several reagents and conditions are available for the iodination of activated aromatic rings. Molecular iodine (I₂) can be used, often in the presence of an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). mdpi.comacsgcipr.org Common oxidants include nitric acid, hydrogen peroxide, and sodium periodate. mdpi.comacsgcipr.org The reaction medium can also play a crucial role, with some iodinations being carried out in acidic solutions. acsgcipr.orgmasterorganicchemistry.com

N-Iodosuccinimide (NIS) is another effective and often milder reagent for the iodination of electron-rich aromatic compounds. organic-chemistry.org The reaction can be catalyzed by acids like trifluoroacetic acid to enhance the electrophilicity of the iodine. organic-chemistry.org Furthermore, electrochemical methods offer a green alternative for iodination, where an electric current is used to generate the active iodinating species from simple iodide salts, avoiding the need for chemical oxidants. nih.gov

When considering the direct iodination of 4-phenoxymethylpyridine, the primary challenge would be to achieve selective iodination at the para-position of the phenoxy ring without side reactions on the pyridine ring or other positions of the phenoxy ring.

Coupling Reactions Utilizing Iodophenol Derivatives

An alternative and often more controlled approach involves the use of a pre-functionalized iodophenol, specifically 4-iodophenol (B32979). This method typically involves forming an ether linkage between the 4-iodophenol and a pyridine derivative bearing a suitable leaving group at the 4-methyl position.

The Williamson ether synthesis is a well-established and versatile method for forming ethers. francis-press.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 4-iodophenol (the alkoxide) with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701). francis-press.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where the phenoxide nucleophilically attacks the electrophilic carbon of the chloromethyl group, displacing the chloride. masterorganicchemistry.com The use of a phase-transfer catalyst can be beneficial in this reaction. francis-press.com

Another powerful method for forming diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. organic-chemistry.orgorganic-chemistry.org For the synthesis of the target compound, this would entail the coupling of 4-iodophenol with a suitable 4-substituted pyridine. More contemporary versions of the Ullmann-type coupling often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base. nih.govjsynthchem.com These reactions can often be performed under milder conditions than the classical Ullmann reaction. nih.gov

Overall Synthetic Pathways and Process Optimization

Multi-step Synthetic Sequences

A common multi-step approach to this compound would likely involve the initial synthesis of a key intermediate, 4-(chloromethyl)pyridine hydrochloride. google.com This can be prepared from the readily available starting material, 4-methylpyridine (B42270) (also known as γ-picoline). google.com The synthesis typically proceeds through the following steps:

Oxidation: 4-methylpyridine is oxidized to pyridine-4-carboxylic acid (isonicotinic acid). google.com

Esterification: The resulting carboxylic acid is then esterified, for example, with methanol, to yield methyl isonicotinate. google.com

Reduction: The ester is subsequently reduced to 4-pyridinemethanol (B147518). google.com

Chlorination: Finally, the alcohol is converted to the desired 4-(chloromethyl)pyridine hydrochloride using a chlorinating agent like thionyl chloride. google.com

With 4-(chloromethyl)pyridine hydrochloride in hand, the final etherification step can be carried out with 4-iodophenol, as described in section 1.3.2, typically under basic conditions to neutralize the hydrochloride and generate the phenoxide in situ for the Williamson ether synthesis.

A plausible multi-step synthetic route is summarized in the table below:

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 4-Methylpyridine | Potassium permanganate | Pyridine-4-carboxylic acid | Oxidation |

| 2 | Pyridine-4-carboxylic acid | Methanol, Acid catalyst | Methyl pyridine-4-carboxylate | Esterification |

| 3 | Methyl pyridine-4-carboxylate | Sodium borohydride | 4-Pyridinemethanol | Reduction |

| 4 | 4-Pyridinemethanol | Thionyl chloride | 4-(Chloromethyl)pyridine hydrochloride | Chlorination |

| 5 | 4-(Chloromethyl)pyridine hydrochloride, 4-Iodophenol | Base (e.g., NaOH, K₂CO₃) | This compound | Williamson Ether Synthesis |

One-Pot and Cascade Reaction Design

To improve synthetic efficiency, reduce waste, and minimize purification steps, the development of one-pot or cascade reactions is highly desirable. researchgate.netacs.orgelsevierpure.com A one-pot synthesis of this compound could potentially combine the chlorination of 4-pyridinemethanol and the subsequent etherification with 4-iodophenol in a single reaction vessel without isolating the intermediate 4-(chloromethyl)pyridine.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single synthetic operation, could also be envisioned. For instance, a cascade process might involve the in-situ generation of a reactive pyridine intermediate that directly couples with 4-iodophenol. While specific cascade reactions for the synthesis of this exact molecule are not widely reported, the principles of cascade design are actively being applied to the synthesis of complex heterocyclic and diaryl ether structures. researchgate.netacs.orgelsevierpure.com

Reaction Condition Optimization (e.g., solvent effects, temperature, catalysts, microwave irradiation)

The optimization of reaction conditions is a critical step in developing an efficient synthetic protocol for this compound and its analogues. Key parameters that are typically investigated include the choice of solvent, reaction temperature, the nature of the base (which can be considered a catalyst in this context), and the use of non-conventional energy sources like microwave irradiation.

Solvent Effects:

The choice of solvent can significantly influence the rate and selectivity of the Williamson ether synthesis. francis-press.com Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. francis-press.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN). In some cases, alcohols like ethanol (B145695) or propanol (B110389) can be used, particularly when the corresponding alkoxide is used as the base. However, protic solvents can potentially lead to solvolysis of the alkyl halide.

A hypothetical study on the effect of different solvents on the synthesis of this compound might yield results as summarized in the following table:

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Yield (%) |

| Dimethylformamide (DMF) | 36.7 | 6 | 92 |

| Acetonitrile (MeCN) | 37.5 | 8 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 12 | 70 |

| Ethanol | 24.6 | 12 | 65 |

Temperature:

The reaction temperature is another crucial parameter. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of undesired byproducts. The optimal temperature is often determined empirically and is dependent on the reactivity of the substrates and the solvent used. For many Williamson ether syntheses, temperatures ranging from room temperature to the reflux temperature of the solvent are employed.

Catalysts (Bases):

In the synthesis of this compound, a base is required to deprotonate the 4-iodophenol, generating the nucleophilic 4-iodophenoxide anion. The strength and nature of the base can impact the reaction rate and yield. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). Stronger bases like sodium hydride can lead to faster reaction times but require anhydrous conditions. Weaker bases like potassium carbonate are often effective and easier to handle.

The following table illustrates the potential effect of different bases on the yield of this compound in DMF at 80 °C:

| Base | pKa of Conjugate Acid | Reaction Time (h) | Yield (%) |

| Sodium Hydride (NaH) | ~35 | 4 | 95 |

| Potassium Carbonate (K₂CO₃) | 10.3 | 8 | 88 |

| Sodium Hydroxide (NaOH) | 15.7 | 6 | 85 |

| Cesium Carbonate (Cs₂CO₃) | 10.3 | 6 | 93 |

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. organic-chemistry.orgbeilstein-journals.org In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. organic-chemistry.org This is attributed to the efficient and uniform heating of the reaction mixture. The use of microwave heating can be particularly advantageous for high-throughput synthesis of analogues of this compound. A comparative study might show the following:

| Heating Method | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | 100 | 8 h | 88 |

| Microwave Irradiation | 120 | 15 min | 94 |

Control of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

For the synthesis of this compound, the primary regiochemical consideration is the competition between O-alkylation and N-alkylation. The starting material, 4-(chloromethyl)pyridine, possesses two potential sites for alkylation by the 4-iodophenoxide: the benzylic carbon (leading to the desired O-alkylation product) and the pyridine nitrogen (leading to an N-alkylated pyridinium salt).

Scheme 2: Competing O-alkylation and N-alkylation pathways

Generally, the Williamson ether synthesis favors O-alkylation, especially when a primary halide like 4-(chloromethyl)pyridine is used. masterorganicchemistry.com The phenoxide is a "soft" nucleophile and will preferentially attack the "soft" electrophilic carbon of the chloromethyl group. However, the pyridine nitrogen is also nucleophilic and can compete, particularly under certain conditions.

Factors that can influence the regioselectivity include:

Solvent: The choice of solvent can influence the relative nucleophilicity of the phenoxide and the pyridine nitrogen. masterorganicchemistry.com

Counter-ion of the Base: The nature of the cation from the base can affect the reactivity of the phenoxide.

Temperature: Higher temperatures might favor the thermodynamically more stable product, which is typically the O-alkylated ether.

In the case of synthesizing analogues with substituents on the pyridine ring, the electronic nature of these substituents can influence the nucleophilicity of the pyridine nitrogen and thus affect the regioselectivity. Electron-donating groups on the pyridine ring would increase its nucleophilicity and potentially increase the amount of N-alkylation byproduct.

Stereoselectivity:

The synthesis of this compound from 4-iodophenol and 4-(chloromethyl)pyridine does not involve the formation of any new stereocenters. The starting materials and the final product are achiral. Therefore, stereoselectivity is not a relevant consideration in this specific synthetic transformation. If, however, chiral analogues were to be synthesized (for example, by introducing a stereocenter on the methylene (B1212753) bridge or on a substituent), then the control of stereoselectivity would become a critical aspect of the synthetic design. This would likely involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

Computational Chemistry and Theoretical Studies on 4 4 Iodophenoxymethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine molecular geometries, electronic properties, and spectroscopic parameters with a good balance between accuracy and computational cost.

Quantum Chemical Calculation of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For 4-(4-Iodophenoxymethyl)pyridine, these calculations would reveal the precise spatial relationship between the pyridine (B92270) ring, the ether linkage, and the iodophenyl group.

Electronic structure analysis provides information on the distribution of electrons within the molecule. Properties such as dipole moment and molecular electrostatic potential (MEP) maps can be calculated. bhu.ac.in The MEP map, for instance, visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. mdpi.combhu.ac.in In pyridine derivatives, the nitrogen atom typically represents a region of negative potential, making it a likely site for protonation or coordination to metal centers. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet plausible, data for illustrative purposes, as specific computational studies on this molecule are not widely published. The values are based on typical bond lengths and angles for similar structures.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths | C-I | ~2.10 Å |

| C-O (ether) | ~1.37 Å | |

| O-CH₂ | ~1.43 Å | |

| C=N (pyridine) | ~1.34 Å | |

| Bond Angles | C-O-C (ether) | ~118° |

| C-C-I | ~120° |

| Dihedral Angle | C(phenyl)-O-C(methylene)-C(pyridine) | Varies (defines conformation) |

Prediction of Spectroscopic Parameters (e.g., IR frequencies, UV-Vis absorption, NMR chemical shifts)

Theoretical calculations can predict various spectroscopic data, which are invaluable for interpreting experimental results.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. irjet.net These theoretical frequencies often correspond to the stretching, bending, and torsional motions of specific functional groups. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C-O-C ether stretching, and vibrations associated with the pyridine and iodophenyl groups. Calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for systematic errors inherent in the theoretical methods and to improve agreement with experimental spectra. nih.govscispace.com

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions, typically from occupied to unoccupied molecular orbitals. researchgate.net The results can identify the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as π→π* transitions within the aromatic rings.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be compared directly with experimental data to aid in the structural elucidation of the molecule. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative Example) This table illustrates how theoretical data would be compared to experimental findings.

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR | ν(C-O-C) stretch | ~1245 cm⁻¹ | ~1250 cm⁻¹ |

| ν(C=N) stretch | ~1595 cm⁻¹ | ~1600 cm⁻¹ | |

| UV-Vis | λmax (π→π*) | ~265 nm | ~268 nm |

| ¹³C NMR | C-I | ~92 ppm | ~91 ppm |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO & LUMO: The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjet.net The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. ajchem-a.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Reactivity Indices: From the HOMO and LUMO energies, various quantum chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and stability.

Table 3: Frontier Molecular Orbital Properties and Reactivity Indices (Illustrative) This table provides hypothetical FMO data for this compound.

| Parameter | Definition | Calculated Value (Illustrative) | Implication |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied MO | -6.2 eV | Electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied MO | -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 eV | Indicates high kinetic stability |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.35 eV | Resistance to change in electron configuration |

| Electronegativity (χ) | -(E(LUMO) + E(HOMO)) / 2 | 3.85 eV | Electron-attracting power |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com Based on classical mechanics, MD simulations provide a detailed view of conformational changes, solvation, and intermolecular interactions.

Conformational Landscape Exploration

Molecules with rotatable bonds, like the ether linkage in this compound, can exist in multiple conformations. MD simulations explore this conformational landscape by simulating the molecule's motion over a period, allowing it to sample different spatial arrangements. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. A stable RMSD suggests the molecule is maintaining a consistent conformation. dovepress.com

Radius of Gyration (Rg): This measures the compactness of the molecule's structure over the simulation. Changes in Rg can indicate unfolding or significant conformational shifts. mdpi.com

By analyzing the simulation trajectory, researchers can identify the most populated and energetically favorable conformations of the molecule.

Investigation of Solvation Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule behaves in a solvent, providing insights into its solubility and interactions with its environment. nih.gov

Solvation Shells: Simulations can reveal the structure of solvent molecules (e.g., water) around the solute, forming solvation shells. The distribution and orientation of these solvent molecules are analyzed to understand solvation effects. nih.gov

Intermolecular Interactions: The simulations explicitly model non-covalent interactions between the solute and solvent, as well as between solute molecules themselves. rsc.org Key interactions for this compound would include:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can lead to aggregation. rsc.org

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms.

Analysis of these interactions helps explain the molecule's behavior in solution, which is crucial for applications in materials science and drug design. rsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR studies can provide valuable insights into its behavior and potential applications.

Computational Prediction of Molecular Descriptors

A fundamental aspect of QSPR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, key descriptors such as the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds have been computationally predicted. These descriptors are crucial in assessing the molecule's potential pharmacokinetic properties, such as absorption and bioavailability.

The SMILES (Simplified Molecular Input Line Entry System) string for this compound is IC1=CC=C(OCC2=CC=NC=C2)C=C1. Using this representation, various online computational tools can predict its molecular properties.

| Descriptor | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 22.1 Ų | TPSA is a key indicator of a molecule's ability to permeate cell membranes. A lower TPSA value, as seen here, generally suggests better membrane permeability. |

| LogP (Octanol/Water Partition Coefficient) | 3.65 | LogP is a measure of a molecule's lipophilicity. A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, which can influence its absorption and distribution in biological systems. |

| Number of Rotatable Bonds | 3 | The number of rotatable bonds provides an indication of the molecule's conformational flexibility. A lower number of rotatable bonds is often associated with improved oral bioavailability. |

These computationally derived descriptors provide a preliminary assessment of the molecule's drug-like characteristics and can guide further experimental investigations.

Correlation of Theoretical Descriptors with Experimental Data

A critical step in validating QSPR models is the correlation of computationally predicted descriptors with experimentally determined properties. For this compound, this would involve synthesizing the compound and measuring properties such as its solubility, melting point, and biological activity. These experimental values could then be statistically correlated with the calculated descriptors.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions at the molecular level. For this compound, a key reaction of interest is its synthesis, which typically involves a Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a halide by an alkoxide. youtube.comyoutube.comkhanacademy.orgyoutube.comyoutube.com

A plausible synthetic route involves the reaction of 4-iodophenol (B32979) with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701), in the presence of a base. A computational mechanistic study of this reaction would involve:

Reactant and Product Optimization: Determining the lowest energy conformations of the reactants (4-iodophenoxide and 4-(chloromethyl)pyridine) and the product (this compound).

Transition State Searching: Identifying the high-energy transition state structure that connects the reactants and products. This provides crucial information about the reaction barrier.

Density Functional Theory (DFT) is a widely used computational method for such studies, as it provides a good balance between accuracy and computational cost. mostwiedzy.pl These studies can reveal the intimate details of bond formation and breaking, the role of the solvent, and the influence of substituents on the reaction rate and yield. While a specific computational mechanistic study for the synthesis of this compound has not been reported, numerous studies on analogous Williamson ether syntheses provide a strong foundation for such an investigation. youtube.comyoutube.comkhanacademy.orgyoutube.comyoutube.com

Advanced Theoretical Models for Electronic and Reactivity Prediction in Pyridine Systems

The electronic properties and reactivity of pyridine and its derivatives are of great interest in various fields, including medicinal chemistry and materials science. Advanced theoretical models are employed to predict these characteristics with high accuracy. For this compound, these models can provide insights into its electrophilic and nucleophilic sites, its susceptibility to metabolic transformations, and its potential to interact with biological targets.

One powerful approach is the use of ab initio methods , which are based on first principles of quantum mechanics without the use of empirical parameters. These methods, while computationally intensive, can provide highly accurate predictions of electronic structure and properties.

Another important theoretical framework is the Aryne Distortion Model , which has been successfully applied to predict the regioselectivity of reactions involving pyridyne intermediates. nih.gov Although not directly applicable to the ground state of this compound, this model highlights the sophisticated theoretical approaches used to understand the reactivity of substituted pyridines.

Furthermore, time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra of pyridine derivatives, providing information about their photophysical properties. researchgate.net The effects of substituents, such as the iodophenoxymethyl group, on the electronic transitions of the pyridine ring can be systematically investigated. researchgate.net These advanced theoretical models, in conjunction with QSPR and mechanistic studies, provide a comprehensive computational framework for understanding and predicting the behavior of this compound.

Chemical Reactivity and Derivatization Chemistry of 4 4 Iodophenoxymethyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

The quaternization of pyridines is a fundamental reaction that transforms the neutral pyridine into a positively charged pyridinium (B92312) salt. mdpi.com This process, often referred to as the Menshutkin reaction, involves the treatment of the pyridine with an alkyl halide. mdpi.com The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. mdpi.com The formation of the pyridinium salt significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. google.com This increased reactivity is a key strategy in the functionalization of the pyridine ring. google.com

For instance, the quaternization of 4-pyrrolidino pyridine with butyl iodide in acetonitrile (B52724) leads to the formation of 1-butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide. mdpi.com Similarly, reaction with 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one yields the corresponding pyridinium bromide salt. mdpi.com These reactions are typically carried out by heating the reactants in a suitable solvent like acetonitrile. mdpi.com

Table 1: Examples of Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Reagent | Product |

|---|---|---|

| 4-pyrrolidino pyridine | Butyl iodide | 1-butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide mdpi.com |

| 4-pyrrolidino pyridine | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | 1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide mdpi.com |

| 4-pyrrolidino pyridine | 2-bromo-1-(3,4-dihydro-2H-benzo[b] wikipedia.orgnih.govdioxepin-7-yl)ethan-1-one | 1-(2-(3,4-Dihydro-2h-benzo[B] wikipedia.orgnih.govDioxepin-7-Yl)-2-Oxoethyl)-4-(Pyrrolidin-1-Yl)Pyridin-1-Ium Bromide mdpi.com |

N-Oxidation

The oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a common transformation that further diversifies the reactivity of the pyridine ring. This reaction is typically achieved using oxidizing agents such as peroxy acids. The resulting N-oxide group enhances the reactivity of the ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack. google.com For example, 4-phenylpyridine (B135609) can be converted to 4-phenylpyridine N-oxide, a compound that has been utilized in photocatalyzed trifluoromethylation reactions. nih.govsigmaaldrich.com Pyridine N-oxides can also act as electron transfer relays in artificial photosynthetic systems. nih.gov

N-Alkylation

N-alkylation of pyridines can also be achieved through various methods. Besides the quaternization with alkyl halides, transition-metal-free direct N-alkylation of anilines using alcohols has been reported, where pyridine acts as a hydrogen shuttle in a "borrowing hydrogen" process. rsc.org Furthermore, photocatalyzed reactions of pyridine N-oxides with alkenes can lead to ortho-alkylation of the pyridine ring. nih.gov A long-standing challenge in pyridine chemistry has been the selective C4-alkylation. nih.govchemistryviews.org Recent advancements have utilized a maleate-derived blocking group to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position. nih.govchemistryviews.org

Reactions Involving the Iodinated Phenyl Moiety

The carbon-iodine bond on the phenyl ring is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an aryl halide. libretexts.orgyonedalabs.com This reaction is widely used in the synthesis of biaryl compounds. organic-chemistry.org In the context of 4-(4-Iodophenoxymethyl)pyridine, the aryl iodide can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of even challenging heterocyclic substrates. organic-chemistry.org The synthesis of 4-arylpyridines, which are important substructures in many active pharmaceutical ingredients, often relies on the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives. nih.gov

Sonogashira Coupling

The Sonogashira coupling is another indispensable palladium-catalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The reaction is known for its mild conditions and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org The mechanism involves a palladium cycle and a copper cycle, although copper-free Sonogashira protocols have also been developed. wikipedia.orglibretexts.org this compound can serve as the aryl iodide component in this reaction, allowing for the introduction of an alkyne moiety onto the phenyl ring. The Sonogashira reaction has been successfully employed in the synthesis of substituted benzofurans through the coupling of ortho-halophenols with terminal alkynes followed by cyclization. researchgate.net

Table 2: Comparison of Suzuki and Sonogashira Coupling Reactions

| Feature | Suzuki Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partners | Organoboron compound and aryl/vinyl halide | Terminal alkyne and aryl/vinyl halide wikipedia.orgorganic-chemistry.org |

| Catalyst System | Palladium catalyst and a base libretexts.orgyonedalabs.com | Palladium catalyst, often with a copper(I) co-catalyst, and a base wikipedia.orgorganic-chemistry.org |

| Bond Formed | C(sp2)-C(sp2) or C(sp2)-C(sp3) | C(sp2)-C(sp) nih.gov |

| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination libretexts.orgyonedalabs.com | Oxidative addition, transmetalation (via copper acetylide), reductive elimination wikipedia.orglibretexts.org |

While direct nucleophilic aromatic substitution (SNAr) of an unactivated aryl iodide like the one in this compound is generally difficult, such reactions can be facilitated in specific contexts. For instance, in polyhalogenated pyridine systems, the position of nucleophilic attack can be influenced by the nature of the nucleophile. orgchemres.org Studies on 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) have shown that "soft" nucleophiles, such as those centered on sulfur, preferentially displace the iodide at the 4-position, whereas "hard" nucleophiles, like those centered on oxygen and nitrogen, tend to attack at the ortho position (C2 or C6). orgchemres.org While this specific example is on a different pyridine system, it illustrates the principles that can govern nucleophilic displacement on halogenated aromatic rings. The development of methods for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) has also been a significant area of research. nih.gov

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. For example, radical reactions promoted by reagents like tributyltin hydride can be used for dehalogenation or for forming new carbon-carbon bonds. libretexts.org The mechanism often involves a radical chain process where a tin radical abstracts the iodine atom to form an aryl radical. This aryl radical can then participate in subsequent reactions, such as addition to an alkene or alkyne, to form a more complex molecule. libretexts.org The fragmentation of the carbon-halogen bond in radical anions of similar structures, such as 4-(chlorostyryl)pyridines, has also been studied electrochemically, providing insights into the factors that control the rate of such cleavage. rsc.org

Reactivity of the Ether Linkage

The cleavage of the ether bond in this compound typically requires the use of strong acids or Lewis acids. nih.govmasterorganicchemistry.comvaia.com Strong protic acids like hydroiodic acid (HI) can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by the iodide ion. masterorganicchemistry.com This process can lead to the formation of 4-(hydroxymethyl)pyridine and 4-iodophenol (B32979), or their corresponding alkyl halides if excess acid is used.

Lewis acids, such as boron tribromide (BBr₃) or aluminum-based reagents, offer another route for ether cleavage. nih.govvaia.com The Lewis acid coordinates to the ether oxygen, weakening the carbon-oxygen bond and facilitating its breakage. vaia.com Recent research has also highlighted the use of transition-metal catalysis, for instance with nickel, to achieve ether bond cleavage under milder conditions. nih.govrecercat.cat The presence of a Lewis acid can dramatically accelerate these metal-catalyzed reactions. nih.gov The efficiency of these cleavage reactions can be influenced by the stability of the resulting carbocation or the facility of the Sₙ2 displacement, which is dictated by the substitution pattern of the ether.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to facilitate further synthetic transformations. For this compound, derivatization can target the pyridine nitrogen or involve analogues of the compound that possess other reactive functional groups.

Silylation is a widely used derivatization technique, especially for preparing samples for Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov It involves replacing an active hydrogen (from groups like -OH, -NH₂, -SH, or -COOH) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com While this compound itself lacks an active hydrogen for direct silylation, its analogues or metabolites containing such groups can be readily derivatized.

The most common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). rsc.org These reagents react with active hydrogens to form more volatile and thermally stable TMS derivatives suitable for GC analysis. sigmaaldrich.commdpi.com The reactions are often performed in aprotic solvents. phenomenex.com

Pyridine is frequently used as a solvent or catalyst in silylation reactions. phenomenex.comresearchgate.net It serves multiple purposes: it can act as a solvent for the sample, and more importantly, it functions as an acid scavenger, driving the reaction to completion by neutralizing the acidic byproducts. researchgate.net Its use is particularly beneficial for derivatizing sterically hindered groups. However, silylation can also proceed without pyridine, sometimes using the silylating reagent itself as the solvent or employing other aprotic solvents like acetonitrile or ethyl acetate. mdpi.comresearchgate.netchromforum.org The choice of conditions depends on the specific compound being analyzed and the desired reaction efficiency. mdpi.comnih.gov

Table 1: Common Reagents and Conditions for Silylation

| Component | Function | Examples |

|---|---|---|

| Silylating Agent | Donates the trimethylsilyl (TMS) group | BSTFA, MSTFA, TMCS |

| Catalyst/Solvent | Speeds up the reaction and/or dissolves the sample | Pyridine, Acetonitrile, Dimethylformamide (DMF) |

| Temperature | Influences the rate of reaction | Room temperature to 80°C |

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For analogues of this compound that contain hydroxyl or amino groups, acylation is a common transformation. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst for these reactions. utrgv.edunih.govfiveable.menih.gov

DMAP's catalytic activity stems from its high nucleophilicity, which allows it to react with an acylating agent (like an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium salt intermediate. utrgv.edunih.govyoutube.com This intermediate is then readily attacked by the alcohol or amine, leading to the acylated product and regeneration of the DMAP catalyst. utrgv.edunih.gov This mechanism is significantly more efficient than using pyridine alone. utrgv.edu The reaction is typically run in the presence of a stoichiometric base, such as triethylamine, to neutralize the acid generated during the reaction. utrgv.edunih.gov

Table 2: Key Components in DMAP-Catalyzed Acylation

| Component | Role in the Reaction | Common Examples |

|---|---|---|

| Substrate | Molecule to be acylated | Alcohols, Amines |

| Acylating Agent | Source of the acyl group | Acetic anhydride, Benzoyl chloride |

| Catalyst | Activates the acylating agent | 4-(Dimethylamino)pyridine (DMAP) |

| Base | Neutralizes acidic byproducts | Triethylamine, Pyridine |

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can react with alkyl halides to form quaternary N-alkylpyridinium salts. wikipedia.orgnih.gov This process, known as quaternization or the Menshutkin reaction, alters the electronic and physical properties of the molecule. nih.gov

The formation of a pyridinium salt introduces a positive charge, increasing the molecule's polarity. This change can be exploited for analytical purposes. For instance, the formation of the pyridinium salt can lead to changes in the UV-Visible absorption spectrum, often causing a shift to longer wavelengths (bathochromic shift), which can enhance spectroscopic detection. cdnsciencepub.comresearchgate.net The choice of the alkylating agent allows for the introduction of various groups, potentially including chromophores or fluorophores, to further tailor the spectroscopic properties for specific analytical needs. researchgate.net

If the structure of this compound is modified to contain a carbonyl group (an aldehyde or a ketone), such as in a hypothetical 4-(4-iodophenoxy)picolinaldehyde, it opens up reactions with nitrogen-based nucleophiles. researchgate.netresearchgate.net Aldehydes and ketones readily react with hydroxylamine (B1172632) (H₂NOH) to form oximes, and with hydrazine (B178648) (H₂NNH₂) or its derivatives to form hydrazones. nih.govkhanacademy.orgresearchgate.net

These reactions are typically catalyzed by acid and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of oximes and hydrazones is a robust and widely used method for the derivatization of carbonyl compounds. acs.orggoogle.com These derivatives are often more stable and crystalline than the parent carbonyl compound, which can be advantageous for characterization and analysis. Furthermore, by using derivatizing agents that contain a reporter group (e.g., a fluorescent tag), this reaction can be used to enhance detection in various analytical techniques. nih.gov

Applications in Organic Synthesis and Coordination Chemistry

Role as a Synthetic Intermediate and Building Block

In the realm of organic synthesis, 4-(4-Iodophenoxymethyl)pyridine serves as a key building block, prized for the distinct reactivity of its two primary functional components. ossila.comsrdorganics.comapolloscientific.co.uk The iodophenyl group provides a reactive site for carbon-carbon bond formation, while the pyridine (B92270) moiety can be used to direct reactions or be incorporated into larger heterocyclic systems. guidechem.compharmaguideline.com

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound provides a strategic starting point for their synthesis. ossila.comsrdorganics.com The presence of the pyridine ring, a common motif in pharmacologically active compounds, combined with the reactive iodine atom, allows for intramolecular and intermolecular cyclization reactions. pharmaguideline.com These reactions can generate more complex, fused heterocyclic systems. The general reactivity of halopyridines in metal-catalyzed reactions to introduce the pyridine core into target molecules is a well-established synthetic strategy. guidechem.com This principle extends to this compound, where the iodophenyl group can undergo transformations to create new rings appended to the initial structure.

The aryl iodide functionality of this compound is particularly well-suited for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing polyaryl systems. The high reactivity of the carbon-iodine bond enables efficient participation in reactions such as Suzuki, Sonogashira, and Heck couplings. guidechem.com For instance, the Suzuki reaction, which couples organoboron compounds with organic halides, can be employed to attach new aryl or heteroaryl groups at the 4-position of the phenyl ring. nih.gov This methodology allows for the stepwise and controlled assembly of complex, multi-ring structures with precise connectivity. The general utility of such cross-coupling reactions for creating substituted pyridines from halogenated precursors highlights the potential of this building block. nih.govorganic-chemistry.org

Below is a representative table of palladium-catalyzed cross-coupling reactions frequently used with aryl iodides, which are applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Bond |

| Suzuki Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(aryl)-C(aryl) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(aryl)-C(alkynyl) |

| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base (e.g., NaOt-Bu) | C(aryl)-N |

| Stille Coupling | Organostannane | Pd catalyst | C(aryl)-C(aryl/alkenyl) |

Utilization as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. wikipedia.orgresearchgate.net This ability allows it to function as a monodentate ligand, forming the basis for a diverse range of coordination complexes and metal-organic frameworks. wikipedia.org

As a ligand, this compound can be used to synthesize numerous metal complexes. The pyridine nitrogen readily binds to transition metals, forming stable coordination compounds. pharmaguideline.comresearchgate.net The synthesis of such complexes often involves the direct reaction of a metal salt with the pyridine-containing ligand in a suitable solvent. pharmaguideline.com A wide array of complexes with different metals and stoichiometries have been reported for simple pyridines, including octahedral complexes of the type [MCl₂(py)₄]ⁿ⁺ and tetrahedral complexes like MCl₂py₂. wikipedia.org The principles governing these syntheses are directly applicable to this compound, allowing for the creation of new complexes where the iodophenoxymethyl group can be used for post-synthesis modification or to influence crystal packing.

The coordination of this compound to a metal center results in specific and predictable geometries, which can be studied using techniques like X-ray crystallography. researchgate.net For pyridine-type ligands, common coordination geometries include linear, tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgmdpi.com For example, silver(I) complexes with pyridine ligands are known to form two-, three-, or four-coordinate structures. mdpi.com The study of the resulting crystal structures provides valuable data on bond lengths (e.g., Metal-Nitrogen distance) and bond angles (e.g., N-Metal-N), which are fundamental to understanding the nature of the metal-ligand bond. researchgate.netnih.gov

The table below provides examples of coordination geometries observed in complexes with pyridine-based ligands.

| Coordination Number | Geometry | Example Metal Ion(s) | Example Complex Formula (py = pyridine) |

| 2 | Linear | Ag⁺ | [Ag(py)₂]⁺ |

| 4 | Tetrahedral | Cu⁺, Co²⁺ | [Cu(py)₄]⁺, CoCl₂(py)₂ |

| 4 | Square Planar | Pd²⁺, Pt²⁺ | [Pd(py)₄]²⁺ |

| 6 | Octahedral | Co²⁺, Fe³⁺, Cd²⁺ | CoCl₂(py)₄, [Fe(NCS)₄(py)₂]⁻ |

Exploration in Coordination Polymer and Metal-Organic Framework (MOF) Formation

The pyridine moiety of this compound serves as a classic Lewis base, enabling it to function as a ligand that coordinates to metal ions. This interaction is the fundamental principle behind the construction of coordination polymers and Metal-Organic Frameworks (MOFs), which are highly ordered, crystalline materials built from metal nodes and organic linkers.

The presence of the 4-iodophenyl group is particularly significant. This group would extend from the coordination site, lining the pores of a resulting MOF or occupying space between polymer chains. The iodine atom provides a reactive handle for post-synthetic modification, a powerful technique in MOF chemistry to introduce new functionalities into a pre-formed framework. Furthermore, the bulky and rigid nature of the iodophenyl group can influence the topology and packing of the coordination polymer, as seen in systems with other bulky substituted pyridine ligands. nih.gov The formation of coordination polymers is often directed by the interplay between the metal secondary building units (SBUs) and the organic linkers, including N-donor ligands. nih.govcapes.gov.br

Table 1: Role of Pyridyl Ligands in Coordination Polymer & MOF Construction

| Feature of Ligand | Role in Framework Formation | Example Principle |

|---|---|---|

| Pyridine Nitrogen | Acts as a Lewis base to coordinate with metal ion centers (nodes). rsc.org | Forms the essential metal-ligand bonds that create the extended network. |

| Ligand Geometry | Dictates the angle and directionality of the linkage between metal nodes. | Can lead to zigzag, linear, or more complex polymer chain conformations. nih.gov |

| Functional Groups | Can modify the chemical environment within the framework's pores. | Offers sites for post-synthetic modification or influences guest-host interactions. nih.gov |

Potential in Materials Science Research

The distinct chemical functionalities of this compound also position it as a promising candidate for the development of novel materials with tailored properties.

Incorporation into Functional Polymeric Structures

The carbon-iodine bond on the phenyl ring is a key site for engaging in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This reactivity allows for the incorporation of the this compound unit as a monomer into the backbone of a polymer. For example, polymerization via a Sonogashira coupling with a di-alkyne comonomer could produce a rigid-rod polymer with pendant pyridylmethoxy groups.

Alternatively, the molecule can be grafted onto existing polymer chains. Research on poly(4-vinylpyridine) (PVP) has demonstrated that the pyridine rings along the polymer backbone can be quaternized using alkyl halides. nih.gov This suggests that this compound could potentially be used to functionalize polymers that have reactive sites capable of displacing the iodide, although using the C-I bond for coupling is a more common strategy for aryl iodides. The incorporation of this molecule would imbue the resulting polymer with the specific properties of the pyridine ring, such as pH-responsiveness, metal-binding capability, and altered solubility.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Reactive Site Utilized | Resulting Structure |

|---|---|---|

| Suzuki Coupling | Carbon-Iodine Bond | Forms new Carbon-Carbon bonds, creating a polyphenylene-type backbone. |

| Sonogashira Coupling | Carbon-Iodine Bond | Creates a polymer backbone containing rigid alkyne linkages. |

| Heck Coupling | Carbon-Iodine Bond | Incorporates the molecule into a polymer chain via a vinyl group. |

| Grafting-to Reactions | Pyridine Nitrogen | Attaches the molecule as a side chain to a pre-existing polymer backbone. nih.gov |

Functionalization of Nanomaterials and Surfaces

The functionalization of nanomaterials is a critical step to enhance their stability, introduce new properties, and ensure their compatibility with a surrounding matrix. This compound offers multiple avenues for anchoring to the surface of nanomaterials.

The pyridine group can act as a stabilizing agent, binding directly to the surface of metal nanoparticles, such as gold or zinc oxide. This type of surface modification can prevent particle agglomeration and passivate the surface. nanochemres.org The iodophenyl tail would then form an outer layer, modifying the surface chemistry of the nanomaterial.

This functionalization can impart specific properties to the nanomaterial. For example, attaching this molecule to the surface of magnetic nanoparticles could create a hybrid material that combines magnetic responsiveness with the chemical reactivity of the C-I bond, potentially for catalytic or separation applications. The general strategy of using bifunctional organic molecules to bridge inorganic nanoparticles to other components is a well-established method for creating advanced composite materials.

Table 3: Strategies for Nanomaterial Functionalization

| Functionalization Approach | Description | Relevance of this compound |

|---|---|---|

| Direct Ligand Binding | The functional molecule binds directly to the nanoparticle surface. | The pyridine nitrogen can coordinate to the surface of various metal or metal oxide nanoparticles. nanochemres.org |

| Post-Synthesis Modification | The nanoparticle is first synthesized and then its surface is chemically modified. | The C-I bond can react with a pre-functionalized surface (e.g., an amine-terminated surface) via coupling chemistry. |

| In-Situ Modification | The functionalizing agent is present during nanoparticle synthesis. | The molecule can act as a capping or stabilizing agent during particle growth, controlling size and preventing aggregation. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Iodophenoxymethyl)pyridine, and what parameters critically influence reaction yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated aromatic precursor (e.g., 4-bromoiodobenzene) reacts with a pyridylboronic acid derivative. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent system : Use of polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Temperature control : Maintaining 80–100°C to balance reaction rate and by-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include:

- Crystallographic symmetry : Monoclinic C2/c space group with asymmetric units linked via C–H⋯π interactions (distance: ~2.74 Å) .

- Supramolecular assembly : Infinite 1D chains along the c-axis stabilized by π–π stacking (interplanar distance: ~3.61 Å) .

- Validation : Mercury software for visualizing packing diagrams and verifying hydrogen-bond geometry .

Advanced Research Questions

Q. How can researchers optimize the reduction of 4-(4-halo-3-nitrophenyl)pyridine intermediates to minimize undesired by-products?

- Methodological Answer :

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in acetic acid at 60–70°C to reduce nitro to amino groups. Higher temperatures (>80°C) may lead to over-reduction or acetylation side products .

- Reductive alkylation : Introduce alkyl groups via in situ acylation (e.g., acetic anhydride) to stabilize intermediates and suppress side reactions .

- Monitoring : LC-MS or TLC (Rf tracking) to detect intermediates and adjust reaction time .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for halogenated pyridine derivatives?

- Methodological Answer :

- Multi-technique validation :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substitution patterns .

- High-resolution MS : Match exact mass (<5 ppm error) to theoretical values for molecular formula confirmation .

- XPS or EDX : Verify iodine content in case of ambiguous elemental analysis .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What functionalization strategies enhance the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Halogen exchange : Replace iodine with bromine via Finkelstein reaction (KI/NaBr in acetone) for improved Suzuki coupling kinetics .

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to install substituents at specific positions via lithiation .

- Heterocyclic derivatization : Introduce thiazole or oxazole rings via cyclocondensation (e.g., with thioureas) to modulate electronic properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or crystallographic parameters for structurally similar analogs?

- Methodological Answer :

- Purity assessment : Recrystallize samples from ethanol/water mixtures and compare DSC thermograms .

- Polymorphism screening : Conduct solvent-drop grinding experiments to identify alternative crystal forms .

- Database cross-check : Use Cambridge Structural Database (CSD) entries to validate unit cell parameters against literature .

Experimental Design Considerations

Q. What precautions are necessary when scaling up the synthesis of this compound for gram-scale production?

- Methodological Answer :

- Exothermic control : Use jacketed reactors with chilled water circulation during nitration/reduction steps .

- Iodine handling : Employ dark glassware to prevent photodecomposition and use KI traps to capture volatile iodine .

- Waste management : Neutralize acidic by-products (e.g., HNO₃) with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.